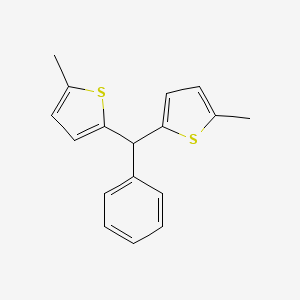
Thiophene, 2,2'-(phenylmethylene)bis[5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes a phenylmethylene bridge and methyl groups at the 5-position of the thiophene rings. Thiophene derivatives are widely studied due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,2’-(phenylmethylene)bis[5-methyl-, typically involves several key reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient methods. One such method involves the use of elemental sulfur and alkynols under base-free conditions to generate substituted thiophenes . Another approach utilizes the interaction between elemental sulfur and sodium tert-butoxide to synthesize thiophene derivatives from 1,3-diynes .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Major Products
The major products formed from these reactions include various substituted thiophenes, thiophene oxides, and reduced thiophene derivatives .
Applications De Recherche Scientifique
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atom and conjugated system allow it to participate in electron transfer reactions, making it effective in various catalytic processes . Additionally, its structural features enable it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a simpler structure.
Benzothiophene: Contains a fused benzene ring, offering different electronic properties.
Thieno[3,2-b]thiophene: A fused thiophene derivative with enhanced electronic properties
Uniqueness
Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- is unique due to its phenylmethylene bridge and methyl substitutions, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Propriétés
Numéro CAS |
126045-46-3 |
|---|---|
Formule moléculaire |
C17H16S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-methyl-5-[(5-methylthiophen-2-yl)-phenylmethyl]thiophene |
InChI |
InChI=1S/C17H16S2/c1-12-8-10-15(18-12)17(14-6-4-3-5-7-14)16-11-9-13(2)19-16/h3-11,17H,1-2H3 |
Clé InChI |
QNMVACRLWXFDIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(C2=CC=CC=C2)C3=CC=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















